2-Amino-5-(diethylamino)-N-ethylbenzamide
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Overview
Description
2-Amino-5-(diethylamino)-N-ethylbenzamide is an organic compound with a complex structure that includes both amino and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)-N-ethylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-nitrobenzamide with diethylamine under specific conditions to introduce the diethylamino group. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(diethylamino)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce diamino derivatives.
Scientific Research Applications
2-Amino-5-(diethylamino)-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-(diethylamino)-N-ethylbenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For instance, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
- 2-Amino-5-(diethylamino)phenol
- 2-Amino-5-(diethylamino)toluene
- 2-Amino-5-(diethylamino)pyridine
Comparison: Compared to these similar compounds, 2-Amino-5-(diethylamino)-N-ethylbenzamide is unique due to its specific amide functional group, which can influence its reactivity and biological activity. The presence of the amide group allows for additional hydrogen bonding and interactions, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
2-amino-5-(diethylamino)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-15-13(17)11-9-10(7-8-12(11)14)16(5-2)6-3/h7-9H,4-6,14H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFCYYPFNXJJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N(CC)CC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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